![molecular formula C10H15Cl2N B1526142 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride CAS No. 1354950-46-1](/img/structure/B1526142.png)
4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride
Overview
Description
4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N and its molecular weight is 220.14 g/mol. The purity is usually 95%.
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Biological Activity
4-(Chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.
- Chemical Formula : C10H14ClN
- Molecular Weight : 185.68 g/mol
- CAS Number : 932-96-7
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been shown to bind to specific enzymes and receptors, leading to alterations in their activity. The exact pathways and targets are context-dependent, but the compound's chloromethyl group is believed to play a significant role in its reactivity and interaction with biological systems .
Toxicological Studies
Several studies have investigated the toxicological profile of related compounds, providing insights into the potential risks associated with this compound:
Compound | Assay Type | Results |
---|---|---|
4-Chloromethylbiphenyl | Salmonella/microsome assay | Positive for mutagenicity |
Benzyl chloride | DNA repair assay | Positive response |
4-Hydroxymethyl-biphenyl | Mouse lymphoma mutation assay | Inactive |
The results indicate that 4-chloromethylbiphenyl exhibited significant mutagenic properties across multiple assays, suggesting that similar compounds may also pose a risk for genotoxicity .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has revealed that modifications to the chemical structure can significantly influence biological activity. For instance, the presence of electron-withdrawing groups at specific positions on the aromatic ring can enhance potency against various biological targets. A study highlighted that substituents at the 3 and 4 positions on the benzene ring were crucial for increasing activity against cholesteryl ester transfer protein (CETP), which is linked to cardiovascular diseases .
Case Studies
- Mutagenicity Tests : A study conducted on various chlorinated anilines, including derivatives similar to this compound, demonstrated mutagenic effects in bacterial assays. These findings suggest a potential for carcinogenicity based on structural alerts identified in the molecular framework .
- In Vivo Studies : Animal studies have shown that exposure to chlorinated anilines can lead to adverse health effects, including tumor formation in specific organs. The implications of these findings highlight the need for careful evaluation of compounds like this compound in terms of safety and regulatory compliance .
Safety and Regulatory Considerations
Due to its potential biological activity, particularly concerning mutagenicity and toxicity, regulatory bodies emphasize the need for comprehensive safety assessments before any therapeutic application. The compound's classification under various toxicological databases indicates a requirement for further research into its long-term effects and mechanisms of action.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
This compound is often utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it can be involved in the synthesis of compounds that exhibit antimicrobial and anticancer properties. Research has shown that derivatives of chloromethyl anilines can possess significant biological activity, making them candidates for further drug development .
1.2 Mutagenicity Studies
The compound has been studied for its mutagenic potential. According to guidelines set by the International Council for Harmonisation (ICH), assessing DNA-reactive impurities like this compound is crucial during drug development to mitigate potential carcinogenic risks . Understanding its mutagenicity helps in evaluating safety profiles for pharmaceutical products.
Chemical Synthesis
2.1 Synthetic Intermediates
In organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. It can participate in nucleophilic substitution reactions, leading to the formation of more complex molecules. For example, it can be used to synthesize substituted anilines and other aromatic compounds that are valuable in both academic research and industrial applications .
2.2 Reaction Mechanisms
The reactivity of the chloromethyl group allows it to engage in reactions such as Friedel-Crafts alkylation and Mannich reactions. These reactions are fundamental in constructing complex molecular architectures that are essential in developing new materials and chemicals .
Material Science Applications
3.1 Polymer Chemistry
The compound can be utilized in polymer synthesis, particularly in creating functionalized polymers that have specific properties for applications in coatings, adhesives, and other materials. By incorporating this compound into polymer matrices, researchers can enhance properties such as adhesion, thermal stability, and chemical resistance .
3.2 Surface Modification
In material science, this compound may also be employed for surface modification processes to improve the functionality of surfaces through chemical grafting techniques. This application is particularly relevant in creating surfaces with tailored properties for biomedical devices or sensors .
Safety and Environmental Considerations
Given its classification as a hazardous substance, appropriate safety measures must be observed when handling this compound. The compound is flammable and poses risks such as skin irritation and respiratory issues if inhaled or ingested . Therefore, proper laboratory protocols should be followed to ensure safe handling and disposal.
Properties
IUPAC Name |
4-(chloromethyl)-N-ethyl-N-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-3-12(2)10-6-4-9(8-11)5-7-10;/h4-7H,3,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRNRYPENLJZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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